2,5-Dimethoxyaniline hydrochloride
Overview
Description
2,5-Dimethoxyaniline hydrochloride is a chemical compound derived from aniline, characterized by the presence of two methoxy groups at the 2 and 5 positions on the benzene ring. This compound is known for its applications in the synthesis of conducting polymers and its role in various electrochemical processes .
Preparation Methods
The preparation of 2,5-Dimethoxyaniline hydrochloride can be achieved through several synthetic routes. One common method involves the mechanochemical synthesis, which is a solvent-free process that yields high-quality nanostructured polymers. This method involves the use of mechanical forces to induce chemical reactions, resulting in high conductivity and good crystallinity . Another approach is the chemical oxidative polymerization, where 2,5-Dimethoxyaniline is polymerized using oxidizing agents such as hydrogen peroxide in the presence of hydrochloric acid .
Chemical Reactions Analysis
2,5-Dimethoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Polymerization: The compound can be polymerized to form conducting polymers, which are used in various electrochemical applications.
Scientific Research Applications
2,5-Dimethoxyaniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyaniline hydrochloride primarily involves its ability to undergo polymerization and form conducting polymers. These polymers exhibit high electrical conductivity due to the delocalization of electrons along the polymer chain. The compound’s interaction with oxidizing agents leads to the formation of charge carriers, which enhance its conductivity .
Comparison with Similar Compounds
2,5-Dimethoxyaniline hydrochloride can be compared with other similar compounds such as:
3,4-Dimethoxyaniline: Similar in structure but with methoxy groups at different positions, affecting its reactivity and applications.
2,4-Dimethoxyaniline: Another isomer with distinct properties and uses in chemical synthesis.
2,5-Dimethoxy-4-nitroaniline: A derivative with a nitro group, used in different industrial applications.
These comparisons highlight the unique properties of this compound, particularly its high conductivity and suitability for electrochemical applications.
Properties
IUPAC Name |
2,5-dimethoxyaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5H,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBDEJZUYICQKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62994-90-5 | |
Record name | NSC51764 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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